molecular formula C12H14F3N3O B6615328 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 85474-82-4

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No. B6615328
CAS RN: 85474-82-4
M. Wt: 273.25 g/mol
InChI Key: SJDOZAUNXKSBKA-UHFFFAOYSA-N
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Description

“4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” is a chemical compound with the molecular formula C11H13F3N2 . It is a derivative of piperazine, a common structure found in various pharmaceuticals and drugs .


Molecular Structure Analysis

The molecular weight of “4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” is 230.2295 . The IUPAC Standard InChI is InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 .

Scientific Research Applications

Antimicrobial Applications

Piperazine derivatives, including “4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide”, have been synthesized and evaluated for their antimicrobial activity . In vitro screening of these compounds was conducted against five bacterial and two fungal strains. The results from the performed molecular docking studies were promising, indicating potential for the development of more potent antimicrobials .

Drug Design and Discovery

Piperazine and triazolo-pyrazine derivatives, which include “4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide”, play an important role in medicinal chemistry. They serve as frameworks for small molecule synthesis, drug design, and drug discovery . These derivatives have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, DPP-IV inhibitor, anti-tubercular, and antioxidant potential .

Crystallography

The crystal structure of “4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” derivatives has been studied . This research provides valuable information about the molecular structure and supramolecular chain in the crystal .

Enzyme Inhibition

Molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Spectroelectrochemical Properties

The electrochemical and spectroelectrochemical properties of phthalocyanines carrying “4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” groups have been studied . This research was conducted using various electrochemical techniques in DMF on a glassy carbon electrode .

Analgesic Potential

In the study of designing pharmacophore models for analgesics, a series of “4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” derivatives were synthesized and characterized . These derivatives were evaluated for their potential as analgesics .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c13-12(14,15)9-2-1-3-10(8-9)17-4-6-18(7-5-17)11(16)19/h1-3,8H,4-7H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDOZAUNXKSBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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